Cas no 1213876-18-6 ((3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol)

(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol
- 1213876-18-6
- EN300-1163914
- SCHEMBL15451129
-
- インチ: 1S/C9H11FN2O3/c10-8-2-1-6(12(14)15)5-7(8)9(11)3-4-13/h1-2,5,9,13H,3-4,11H2/t9-/m0/s1
- InChIKey: LZVCPLWVLASPRB-VIFPVBQESA-N
- SMILES: FC1=CC=C(C=C1[C@H](CCO)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 214.07537038g/mol
- 同位素质量: 214.07537038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- XLogP3: 0.4
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163914-0.05g |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 0.05g |
$948.0 | 2023-06-08 | ||
Enamine | EN300-1163914-0.25g |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 0.25g |
$1038.0 | 2023-06-08 | ||
Enamine | EN300-1163914-50mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 50mg |
$948.0 | 2023-10-03 | ||
Enamine | EN300-1163914-5000mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 5000mg |
$3273.0 | 2023-10-03 | ||
Enamine | EN300-1163914-0.5g |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 0.5g |
$1084.0 | 2023-06-08 | ||
Enamine | EN300-1163914-0.1g |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 0.1g |
$993.0 | 2023-06-08 | ||
Enamine | EN300-1163914-500mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 500mg |
$1084.0 | 2023-10-03 | ||
Enamine | EN300-1163914-10000mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 10000mg |
$4852.0 | 2023-10-03 | ||
Enamine | EN300-1163914-100mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 100mg |
$993.0 | 2023-10-03 | ||
Enamine | EN300-1163914-250mg |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol |
1213876-18-6 | 250mg |
$1038.0 | 2023-10-03 |
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-olに関する追加情報
Introduction to (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS No. 1213876-18-6)
The compound (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol with CAS No. 1213876-18-6 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the design of anti-tumor agents and enzyme inhibitors.
The chemical structure of (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol consists of a chiral center at the third carbon atom, which is attached to an amino group, a hydroxyl group, and a substituted phenyl ring. The phenyl ring is further substituted with a fluoro group at the 2-position and a nitro group at the 5-position, conferring electronic and steric effects that influence its reactivity and biological activity. This stereochemistry is critical for its function, as it determines the molecule's interaction with biological targets such as enzymes or receptors.
Recent advancements in synthetic methodologies have enabled efficient synthesis of (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1-ol. Researchers have employed asymmetric catalysis and enantioselective reactions to achieve high yields of the desired enantiomer, which is essential for pharmacological studies. These methods not only enhance the scalability of production but also minimize environmental impact, aligning with green chemistry principles.
In terms of biological activity, (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propan-1_ol has shown promising results in preclinical studies. It exhibits selective inhibition against certain kinases, making it a potential candidate for targeted cancer therapies. Additionally, its ability to modulate cellular signaling pathways has been explored in various disease models, including neurodegenerative disorders and inflammatory conditions.
The application of (3S)-3-amino_..._propan_..._ol extends beyond pharmacology into materials science. Its chiral properties make it a valuable component in the development of advanced materials, such as liquid crystals and chiral catalysts. Recent research has demonstrated its utility in asymmetric catalysis for industrial processes, underscoring its versatility across multiple disciplines.
Looking ahead, ongoing studies aim to further elucidate the mechanism of action of (3S)-..._propan_..._ol and optimize its pharmacokinetic profile for therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials.
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